molecular formula C15H23BFNO2 B1456130 4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester CAS No. 2040476-06-8

4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester

Cat. No.: B1456130
CAS No.: 2040476-06-8
M. Wt: 279.16 g/mol
InChI Key: YPAUMBMWEOYOGY-UHFFFAOYSA-N
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Description

4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is a chemical compound with the empirical formula C14H22BNO2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of this compound is 247.14 . The InChI key is DGMLJJIUOFKPKB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . They can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to their low toxicity and unique reactivity . A catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Scientific Research Applications

Organoboron Compounds as Lewis Acid Receptors

Organoboron compounds, including derivatives similar to 4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester, have been investigated for their potential as Lewis acid receptors of fluoride ions in polymeric membranes. These studies are crucial for developing sensors and devices that can selectively detect and measure fluoride ions in various environments. For instance, the research by Jańczyk et al. (2012) on organoboron compounds like OPBA and pinacol ester of 2,4,6-trifluorophenylboronic acid (PE-PBA) highlights their selectivity towards fluoride ions, despite some challenges related to the lability of the B-O bond in boronic acids, which affects the stoichiometry and equilibrium concentration of the primary anion in membrane and provides super-Nernstian responses (Jańczyk et al., 2012).

Advancements in Chemical Synthesis

The versatility of organoboron compounds, including those related to this compound, extends to their use in advanced chemical synthesis techniques. For example, the work by Zhou et al. (2016) demonstrates the nickel-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation and transmetalation. This process is significant for converting partially fluorinated arenes into their corresponding boronate esters, showcasing the potential of organoboron compounds in the efficient synthesis and modification of complex organic molecules (Zhou et al., 2016).

Polymer Science and Materials Chemistry

In the realm of polymer science and materials chemistry, compounds like this compound serve as critical building blocks. Cui et al. (2017) reported the synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization, which involved 4-formylbenzeneboronic acid pinacol ester. This research underscores the importance of organoboron compounds in creating responsive polymers for potential applications in drug delivery and materials science (Cui et al., 2017).

Innovative Applications in Photoluminescence

Arylboronic esters, similar in structure to this compound, have been found to exhibit long-lived room-temperature phosphorescence in the solid state, a serendipitous discovery by Shoji et al. (2017). This finding opens up new avenues for the development of phosphorescent materials without the need for heavy atoms or carbonyl groups, which are typically required for efficient generation of a triplet excited state. The potential applications of this discovery span across the fields of materials science, optoelectronics, and sensor technologies (Shoji et al., 2017).

Safety and Hazards

The safety data sheet provided by Sigma-Aldrich indicates that 4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as a Skin Sensitizer 1 and is stored under Combustible Solids .

Biochemical Analysis

Biochemical Properties

4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols. This property is exploited in the design of sensors and drug delivery systems. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form complexes with diol-containing molecules. For instance, it can interact with enzymes that have active sites containing serine or threonine residues, forming reversible covalent bonds that can modulate enzyme activity .

Cellular Effects

This compound influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. The compound can also affect gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions but can undergo hydrolysis over extended periods. This degradation can affect its long-term efficacy in biochemical assays and therapeutic applications. Studies have shown that the compound’s effects on cellular function can diminish over time as it degrades, highlighting the importance of considering its stability in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular stress and apoptosis. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and can accumulate in certain tissues. Its distribution within the body can affect its therapeutic potential and toxicity profile .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. The compound can localize to specific compartments or organelles within the cell, such as the nucleus or mitochondria, depending on its post-translational modifications and binding interactions. This localization can influence its activity and function within the cell .

Properties

IUPAC Name

1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BFNO2/c1-14(2)15(3,4)20-16(19-14)12-8-7-11(9-13(12)17)10-18(5)6/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAUMBMWEOYOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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